molecular formula C26H26N4O4 B15000196 ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B15000196
M. Wt: 458.5 g/mol
InChI Key: XCRQPXBHLUCCJT-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method includes the reaction of a suitable precursor with 3,5-dimethylbenzoyl chloride under controlled conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture . The reaction is carried out at elevated temperatures (70-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method employs a multimode reactor to achieve the desired product with higher efficiency and reduced reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H26N4O4/c1-6-34-26(33)20-14-19-22(27-21-9-7-8-10-29(21)25(19)32)30(15(2)3)23(20)28-24(31)18-12-16(4)11-17(5)13-18/h7-15H,6H2,1-5H3

InChI Key

XCRQPXBHLUCCJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C)C)C(C)C

Origin of Product

United States

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